

Confirming the Structure of 4-ethyl-4-carboxamidopiperidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Boc-4-ethylpiperidine-4-carboxamide

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The precise structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For derivatives of 4-ethyl-4-carboxamidopiperidine, a scaffold of interest in medicinal chemistry, unambiguous confirmation of their three-dimensional structure is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides a comparative overview of the key analytical techniques and expected data for confirming the structure of these derivatives, supported by experimental protocols adapted from the analysis of closely related piperidine compounds.

Spectroscopic and Crystallographic Analysis: A Comparative Approach

While specific experimental data for 4-ethyl-4-carboxamidopiperidine derivatives are not readily available in public literature, we can draw valuable comparisons from closely related analogs. The primary techniques for structure confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. For 4-ethyl-4-carboxamidopiperidine derivatives, ¹H and ¹³C NMR are fundamental.

Expected ¹H NMR Spectral Data:

Proton NMR will provide information on the chemical environment and connectivity of protons. The piperidine ring protons typically appear as complex multiplets due to spin-spin coupling. The ethyl group will show a characteristic quartet and triplet, while the amide protons will appear as broad singlets.

Expected ¹³C NMR Spectral Data:

Carbon NMR provides information on the different carbon environments in the molecule. The quaternary carbon at the 4-position is a key diagnostic signal.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ , ppm) for Related Piperidine Derivatives

Functional Group	4-(Ethylamino)piperidine-4-carboxamide[1]	N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A)[2]	Ethyl 4-piperidinecarboxyl ate[3][4]
Piperidine Ring CH ₂	Not specified	3.47 (eq), 3.24 (ax), 2.12-1.99 (m)	~2.6-3.1 (m), ~1.7-2.0 (m)
Piperidine Ring CH	Not specified	2.63 (tt)	~2.5 (m)
Ethyl CH ₂	Not specified	3.38 (q)	4.12 (q)
Ethyl CH ₃	Not specified	1.25 (t)	1.25 (t)
Amide NH ₂	Not specified	-	-
Carboxylic Acid H	-	Not specified	-

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ , ppm) for a Related Piperidine Derivative

Carbon Atom	4-(Ethylamino)piperidine-4-carboxamide[1]
Piperidine C4	Data not available
Piperidine CH ₂	Data not available
Ethyl CH ₂	Data not available
Ethyl CH ₃	Data not available
Carboxamide C=O	Data not available

Note: The exact chemical shifts for 4-ethyl-4-carboxamidopiperidine derivatives will be influenced by the specific N1-substituent and solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For 4-ethyl-4-carboxamidopiperidine derivatives, electrospray ionization (ESI) is a common technique. The molecular ion peak ($M+H$)⁺ would be a key indicator of the molecular weight.

Table 3: Comparison of Mass Spectrometry Data for Related Piperidine Derivatives

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
4-(Ethylamino)piperidine-4-carboxamide	C ₈ H ₁₇ N ₃ O	171.24	Data not available
Ethyl 4-piperidinecarboxylate	C ₈ H ₁₅ NO ₂	157.21	Data not available
Ethyl 4-amino-1-piperidinecarboxylate	C ₈ H ₁₆ N ₂ O ₂	172.22	155, 106[5]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This technique is invaluable for unambiguously determining the stereochemistry and conformation of the piperidine ring and its substituents.

Table 4: Illustrative Crystallographic Parameters for Piperidine Derivatives

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)
Ethyl 1-(3-tosylquinolino-4-yl)piperidin-4-carboxylate [8]	Monoclinic	P2 ₁ /n	-	-	-	-
1,2-dimorpholinonoethane [10]	Monoclinic	P2 ₁ /n	6.0430	8.0805	11.1700	97.475

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques, which should be optimized for the specific 4-ethyl-4-carboxamidopiperidine derivative being analyzed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
- Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

- Structure Elucidation: Assign all proton and carbon signals using the combination of 1D and 2D NMR data to confirm the connectivity and structure of the molecule.

Mass Spectrometry (High-Resolution)

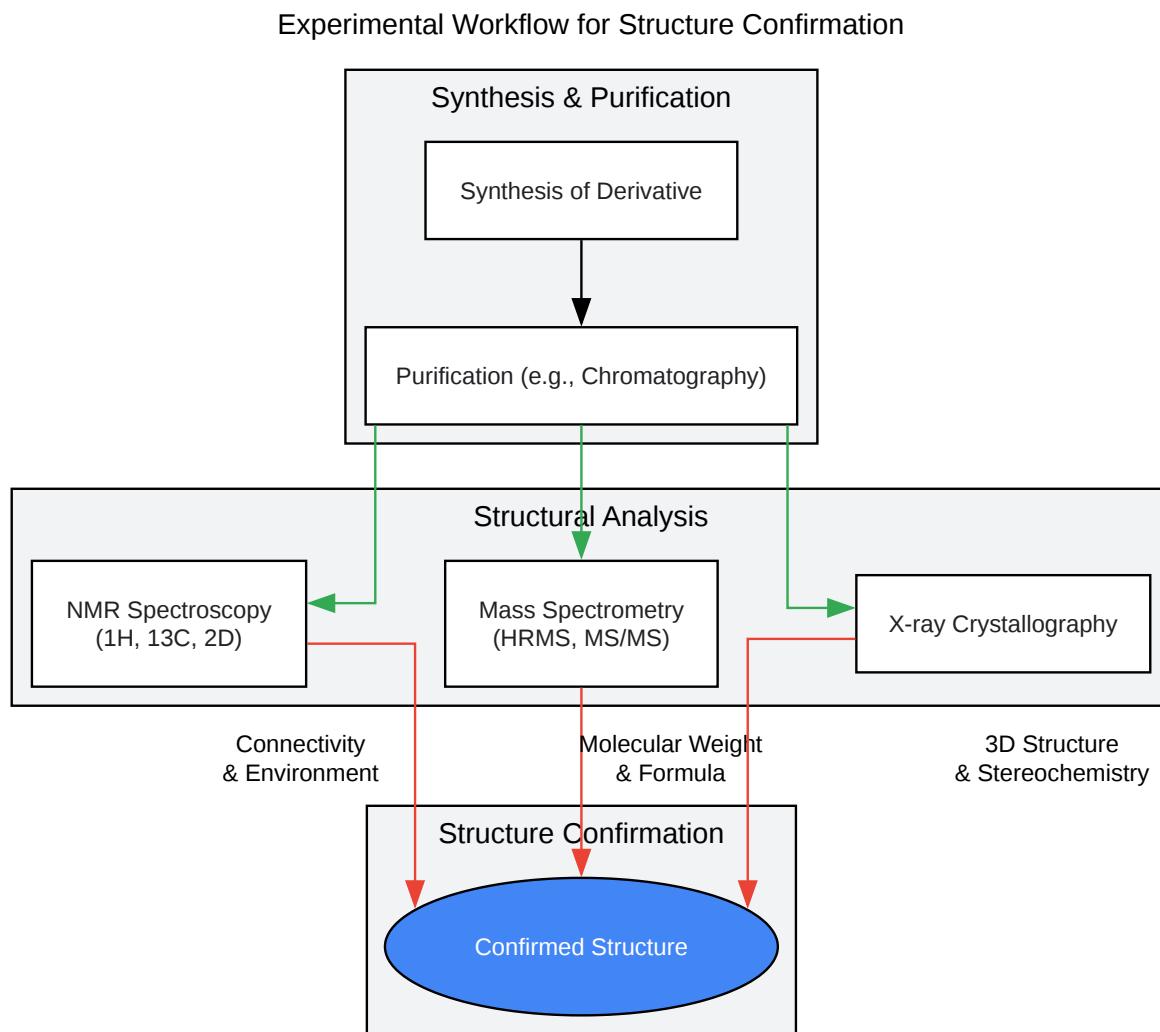
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump or introduce it via an LC system.
- Ionization: Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions $[M+H]^+$.
- Mass Analysis: Acquire the mass spectrum over a suitable m/z range. Perform high-resolution mass measurement to determine the accurate mass and elemental composition.
- Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can further confirm the structure.

X-ray Crystallography

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
- Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation).
- Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
- Structure Validation: Validate the final crystal structure using software tools like CheckCIF to ensure the quality and correctness of the model.

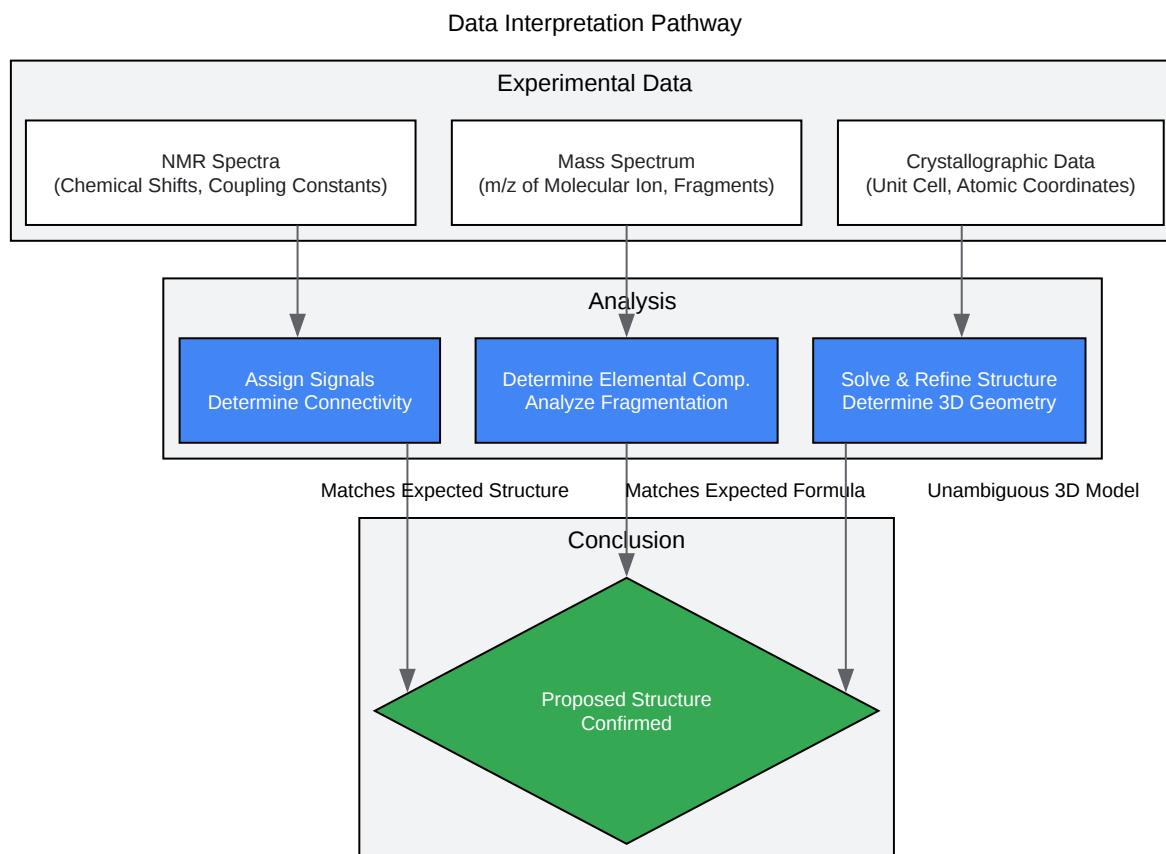
Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for structural confirmation and the logical relationships in data analysis.



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Caption: General experimental workflow for the synthesis, purification, and structural confirmation of 4-ethyl-4-carboxamidopiperidine derivatives.



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Caption: Logical pathway for interpreting experimental data to confirm the chemical structure.

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